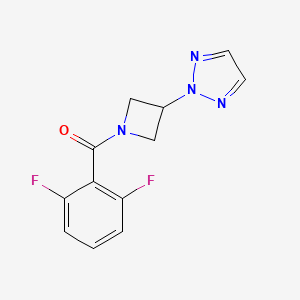

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-15-4-5-16-18/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWMIZBNCYFUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring linked to an azetidine moiety and a 2,6-difluorophenyl group. Its molecular formula is with a molecular weight of approximately 281.25 g/mol. The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial activities. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines and demonstrate effectiveness against certain bacterial strains.

Anticancer Activity

A study on similar triazole-containing compounds indicated that they possess notable antiproliferative effects against several cancer cell lines. For instance, compounds derived from triazole scaffolds have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.1 | TS inhibition |

| HCT-116 | 2.6 | TS inhibition |

| HepG2 | 1.4 | TS inhibition |

These findings suggest that the compound may share similar mechanisms of action as other triazole derivatives, potentially making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies reveal that it exhibits significant antibacterial activity, which is crucial for developing new antibiotics in the face of rising resistance.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that the compound could be effective in treating infections caused by these bacteria .

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of triazole-containing compounds to enhance their biological activities. For instance:

- A study synthesized several 1,2,3-triazole derivatives and evaluated their anticancer properties. Among them, specific compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

- Another investigation into the structure-activity relationship (SAR) revealed that ortho-substituted derivatives showed superior activity compared to meta or para substitutions, suggesting that the positioning of substituents significantly impacts efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Thymidylate Synthase : This leads to reduced DNA synthesis and subsequent cell death.

- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with essential processes in bacterial cells, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and synthetic yields of related compounds:

Key Observations:

- Triazole vs. Triazine: The target compound’s 1,2,3-triazole ring differs from 1,2,4-triazoles () and 1,3,5-triazines (). 1,2,3-Triazoles exhibit stronger dipole moments, enhancing binding to biological targets, while triazines are more common in agrochemicals .

- Azetidine vs.

- Fluorine Substitution: The 2,6-difluorophenyl group in the target compound may offer better metabolic stability and membrane permeability than 2,4-difluorophenyl () due to symmetric substitution minimizing enzymatic oxidation .

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2,6-difluorophenyl group increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier penetration for CNS targets.

- Metabolic Stability: The azetidine’s small ring size resists cytochrome P450-mediated oxidation better than piperidine or pyrrolidine derivatives.

Critical Analysis of Evidence Limitations

- Synthesis Gaps: No direct synthesis data for the target compound exists in the provided evidence, necessitating extrapolation from triazole and azetidine chemistry.

- Biological Data: Pharmacological studies are absent; comparisons rely on structural analogies to compounds with reported activities (e.g., enzyme inhibition in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.